molecular formula C7H12N2S B2723466 1-(2-Isothiocyanatoethyl)pyrrolidine CAS No. 165680-22-8

1-(2-Isothiocyanatoethyl)pyrrolidine

Cat. No.: B2723466
CAS No.: 165680-22-8
M. Wt: 156.25
InChI Key: MLCHXPGOSMFFOK-UHFFFAOYSA-N
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Description

1-(2-Isothiocyanatoethyl)pyrrolidine is an organic compound with the molecular formula C7H12N2S. It features a pyrrolidine ring attached to an ethyl chain that terminates in an isothiocyanate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Isothiocyanatoethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-bromoethyl isothiocyanate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isothiocyanatoethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Isothiocyanatoethyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

1-(2-Isothiocyanatoethyl)pyrrolidine can be compared with other isothiocyanate-containing compounds:

Uniqueness: this compound is unique due to its pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other isothiocyanates .

Properties

IUPAC Name

1-(2-isothiocyanatoethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c10-7-8-3-6-9-4-1-2-5-9/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCHXPGOSMFFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165680-22-8
Record name 1-(2-isothiocyanatoethyl)pyrrolidine
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